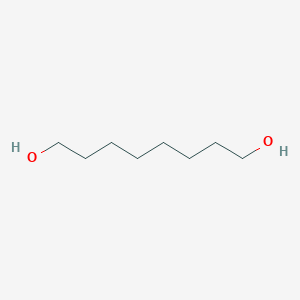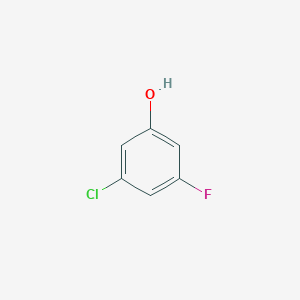
3-Chloro-5-fluorophenol
Vue d'ensemble
Description
3-Chloro-5-fluorophenol is a chemical compound with the empirical formula C6H4ClFO . It has a molecular weight of 146.55 . This compound is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluorophenol consists of a phenol group with chlorine and fluorine substituents at the 3rd and 5th positions respectively .Physical And Chemical Properties Analysis
3-Chloro-5-fluorophenol is a liquid at room temperature . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Pharmacological Applications Antagonists of Cannabinoid-1 Receptor
3-Chloro-5-fluorophenol is utilized in pharmacology as an intermediate for synthesizing substituted amides that act as antagonists or inverse agonists of the cannabinoid-1 (CB1) receptor. These compounds are significant in the study of the endocannabinoid system and its role in various physiological processes, including pain sensation, mood regulation, and appetite control .
Organic Synthesis Aryloxy Arylcarboxamide and Heteroarylcarboxamide Antagonists
In organic synthesis, 3-Chloro-5-fluorophenol serves as a precursor for creating substituted N-(arylmethyl)aryloxy arylcarboxamide and heteroarylcarboxamide compounds. These substances are explored for their potential as antagonists in therapeutic treatments .
Chemical Research Intermediate for Synthesis
As an intermediate in chemical synthesis, 3-Chloro-5-fluorophenol is pivotal in developing various chemical entities. Its role extends to the production of complex molecules that may have applications across different fields of chemistry and materials science .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloro-5-fluorophenol is primarily used in the preparation of substituted amides that act as antagonists and/or inverse agonists of the cannabinoid-1 receptor . This suggests that the primary target of this compound is the cannabinoid-1 receptor.
Biochemical Pathways
Given its role in the synthesis of cannabinoid-1 receptor antagonists, it can be inferred that it may affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of 3-Chloro-5-fluorophenol’s action are likely related to its role as an antagonist or inverse agonist of the cannabinoid-1 receptor . By inhibiting the activity of these receptors, it could potentially modulate various physiological processes regulated by the endocannabinoid system.
Propriétés
IUPAC Name |
3-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378661 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenol | |
CAS RN |
202982-70-5 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the critical considerations regarding regioisomer impurities in pharmaceutical raw materials like 3-chloro-5-fluorophenol?
A: Regioisomer impurities, which are isomers with the same molecular formula but different atom arrangement within the molecule, are a significant concern in pharmaceutical manufacturing. [] Even small amounts of these impurities can impact the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods, such as the gas chromatography method described in the paper, to detect and quantify these impurities in raw materials like 3-chloro-5-fluorophenol. [] This allows manufacturers to control impurity levels throughout the production process, ensuring the quality and safety of the final pharmaceutical product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


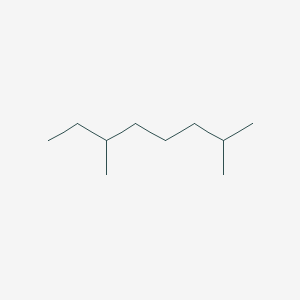

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)

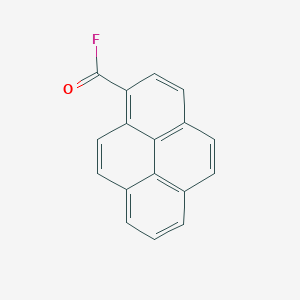

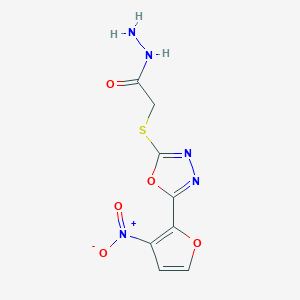
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
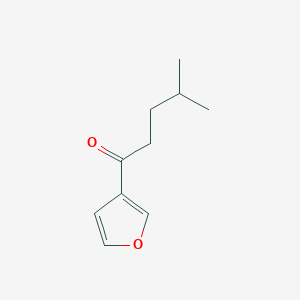

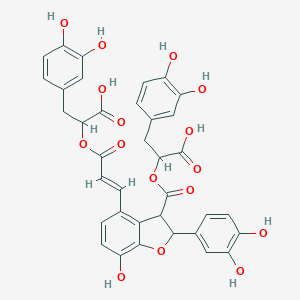
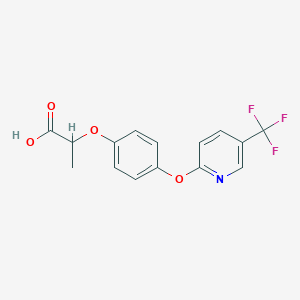
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
